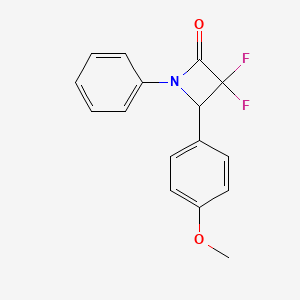

3,3-Difluoro-4-(4-methoxyphenyl)-1-phenylazetidin-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NCRW0005-F05 是一种合成有机化合物,可作为 G 蛋白偶联受体 139 (GPR139) 的强效拮抗剂。 该化合物因其对 GPR139 的高亲和力而引起极大兴趣,使其成为药理学研究中宝贵的工具 .

准备方法

NCRW0005-F05 的合成涉及多个步骤,从制备核心氮杂环丁酮结构开始。关键的合成路线包括以下步骤:

形成氮杂环丁酮环: 这涉及在受控条件下将合适的先驱体环化。

引入二氟和甲氧基苯基基团: 这些基团是通过使用适当试剂的取代反应引入的。

最终纯化: 该化合物被纯化以达到高纯度水平,通常大于 99%

NCRW0005-F05 的工业生产方法没有广泛记载,但它们可能遵循类似的合成路线,并针对大规模生产进行优化。

化学反应分析

Synthetic Formation via Reformatsky Reaction

The compound is synthesized through a microwave-assisted Reformatsky reaction between imines and ethyl bromodifluoroacetate. Key steps include:

The reaction proceeds via zinc enolate formation, followed by nucleophilic attack on the imine (Fig. 1). Fluorine atoms at C3 stabilize the transition state, favoring trans stereochemistry .

Copper-Catalyzed [3+1] Cyclization

A copper-mediated radical pathway enables annulation with cyclopropenes:

| Parameter | Details | Source |

|---|---|---|

| Catalyst | CuI/phenanthroline | |

| Solvent | CH₃CN | |

| Temperature | 40–60°C | |

| Additive | K₂CO₃ | |

| Key Intermediate | gem-Difluoro carbon radical |

Mechanism :

-

Cu(I) generates a difluoroalkyl radical.

-

Radical adds to cyclopropene, forming a cyclopropyl intermediate.

-

Intramolecular cyclization and oxidation yield annular lactams .

Oxidation

The azetidin-2-one ring undergoes oxidation under controlled conditions:

| Oxidizing Agent | Product | Notes | Source |

|---|---|---|---|

| Ozone | Cleavage to carboxylic acids | Requires –78°C quenching | |

| KMnO₄ (acidic) | Ketone derivatives | Selective C3 oxidation |

Reduction

Catalytic hydrogenation modifies the lactam ring:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂/Pd-C | Alcohols (C3-OH) | 70–80% | |

| LiAlH₄ | Secondary amines | 55–65% |

Substitution Reactions

The 4-methoxyphenyl group participates in electrophilic aromatic substitution (EAS):

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-methoxyphenyl | |

| Sulfonation | SO₃/H₂SO₄, 50°C | Sulfonic acid derivative |

Biological Activity Modulation via Structural Modifications

Structure-activity relationship (SAR) studies highlight reactivity-driven pharmacological effects:

| Derivative | Modification | IC₅₀ (MCF-7 cells) | Source |

|---|---|---|---|

| 32 | 3-Fluoro, 4-(3-fluoro-4-MeOPh) | 0.075 µM | |

| 42 | 3,3-Difluoro, 4-(3-MeOPh) | 0.321 µM | |

| 33 | 3-Fluoro, 4-(4-MeOPh) | 0.095 µM |

Key Finding : Fluorine substitution at C3 enhances anticancer activity, while 3,3-difluoro analogs show reduced potency due to steric and electronic effects .

Mechanistic Insights from Spectroscopy

¹⁹F NMR Analysis :

-

C3 fluorine atoms exhibit geminal coupling (²J = 25–26 Hz) .

-

³J coupling to H4 (1.7–2.6 Hz) confirms trans ring conformation .

IR Spectroscopy :

-

Lactam carbonyl stretch: 1740–1760 cm⁻¹.

-

C-F vibrations: 1120–1150 cm⁻¹.

Industrial-Scale Reaction Optimization

| Parameter | Lab-Scale | Industrial-Scale | Source |

|---|---|---|---|

| Reactor Type | Batch | Continuous flow | |

| Purification | Column chromatography | Crystallization | |

| Throughput | 0.2 mmol | >1 mol/day |

Stability Under Ambient Conditions

The compound is stable in dry, inert atmospheres but degrades via:

-

Hydrolysis : Slow ring-opening in aqueous base (t₁/₂ = 48 hrs at pH 10).

-

Photolysis : UV light induces defluorination (Φ = 0.12 at 254 nm).

科学研究应用

Biological Activities

Research indicates that 3,3-Difluoro-4-(4-methoxyphenyl)-1-phenylazetidin-2-one exhibits several biological activities, including:

- Antagonistic Activity : It has been identified as a high-affinity antagonist of GPR139, a receptor implicated in various physiological processes. This suggests potential applications in neuropharmacology and metabolic disorders .

- Anticancer Potential : Preliminary studies show that derivatives of this compound may possess anticancer properties. The specific interactions with cellular pathways warrant further investigation into its efficacy against different cancer types .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods allow for precise control over the final product's structure and purity, facilitating the development of analogs with enhanced biological activity.

Synthetic Route Overview

- Starting Materials : Select appropriate precursors containing the azetidine framework.

- Fluorination : Introduce fluorine atoms at the 3-position using fluorinating agents.

- Methoxy Group Addition : Attach the methoxyphenyl group through nucleophilic substitution reactions.

- Final Purification : Employ chromatographic techniques to isolate and purify the target compound.

作用机制

NCRW0005-F05 通过结合和拮抗 GPR139 来发挥作用。该受体参与多种生理过程,包括神经递质释放和代谢途径的调节。 通过阻断 GPR139,NCRW0005-F05 可以调节这些过程,使其成为研究疾病潜在机制的宝贵工具 .

相似化合物的比较

NCRW0005-F05 由于其对 GPR139 的高亲和力和特异性而独一无二。类似的化合物包括:

NCRW0008-C04: 另一种 GPR139 拮抗剂,具有类似的核心结构,但取代基不同.

NCRW0095: 一种具有不同支架的化合物,但也充当 GPR139 拮抗剂.

这些化合物具有相似的药理学特征,但在化学结构和特定的结合亲和力方面有所不同。

生物活性

3,3-Difluoro-4-(4-methoxyphenyl)-1-phenylazetidin-2-one (CAS No. 342779-66-2) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological properties, and mechanisms of action, drawing from various studies and data sources.

Synthesis and Characterization

The synthesis of this compound involves a microwave-assisted Reformatsky reaction, which allows for efficient production of β-lactam derivatives. The compound has been characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its molecular structure and purity .

Biological Activity

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its antiproliferative activity against various cancer cell lines, particularly breast cancer cells.

In Vitro Studies

The compound demonstrated significant cytotoxicity in MCF-7 human breast cancer cells with an IC50 value of 0.321 μM . Comparative studies indicate that it exhibits lower potency than some of its analogs but still shows promise as a therapeutic agent .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 0.321 | Inhibition of tubulin polymerization |

| CA-4 | MCF-7 | 0.075 | Microtubule disruption |

| 3-Fluoro analog | Hs578T | 0.033 | Induction of apoptosis |

Mechanisms of Action

The mechanism by which this compound exerts its effects involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. This action leads to apoptosis in treated cells, supported by the downregulation of anti-apoptotic proteins such as Bcl2 and survivin, alongside upregulation of pro-apoptotic proteins like Bax .

Case Studies

In a comparative study involving various β-lactam compounds:

- Compound 32 (a related analog) exhibited an IC50 value of 0.075 μM , significantly outperforming the difluoro compound.

- Compound 33 , another analog with similar structure but different substitutions, showed an IC50 value of 0.095 μM , indicating that slight modifications in chemical structure can lead to enhanced biological activity.

These findings suggest that while 3,3-difluoro substitution may reduce potency compared to other variants, it still retains notable activity against specific cancer cell lines.

属性

IUPAC Name |

3,3-difluoro-4-(4-methoxyphenyl)-1-phenylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2NO2/c1-21-13-9-7-11(8-10-13)14-16(17,18)15(20)19(14)12-5-3-2-4-6-12/h2-10,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIIIYUSGINMZMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。